3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-propylpropanamide
Description
The compound 3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-propylpropanamide features a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 2 with a 4-fluorophenyl group and at position 5 with a propanamide chain bearing an N-propyl moiety. Its molecular formula is C₁₈H₂₀FN₅O₂ (calculated molecular weight: 365.39 g/mol).
Properties
IUPAC Name |
3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-propylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2/c1-2-8-20-17(24)7-9-22-10-11-23-16(18(22)25)12-15(21-23)13-3-5-14(19)6-4-13/h3-6,10-12H,2,7-9H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXHEUXLGKVCOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCN1C=CN2C(=CC(=N2)C3=CC=C(C=C3)F)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a potential target for cancer treatment.
Mode of Action
Similar compounds inhibit cdk2, thereby disrupting the cell cycle and preventing the proliferation of cancer cells. This inhibition is likely achieved through the compound binding to the active site of CDK2, preventing its interaction with cyclin and ATP, which are necessary for its function.
Biochemical Pathways
cell cycle . CDK2, when activated, can phosphorylate a number of targets, leading to the progression of the cell cycle from the G1 phase to the S phase. Inhibition of CDK2 would therefore prevent this progression, leading to cell cycle arrest.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in core heterocycles, substituents, or terminal functional groups, leading to variations in physicochemical properties and biological activities. Below is a detailed comparison:
Structural Analogues with Pyrazolo[1,5-a]pyrazin-4-one Core
Key Observations:
- Terminal Group Impact: The target compound’s N-propylpropanamide group balances lipophilicity and solubility compared to the more hydrophilic propanoic acid derivative . The hydroxyethanimidamide analogue (discontinued) may have had poor pharmacokinetics .
Analogues with Pyrazolo[1,5-a]pyrimidin-7-amine Core
Key Observations:
- Core Heterocycle : Pyrazolo[1,5-a]pyrimidin-7-amine derivatives (e.g., 32, 33) exhibit potent anti-mycobacterial activity, suggesting the pyrimidine core enhances target binding compared to pyrazolo[1,5-a]pyrazin-4-one .
- Substituent Influence : Electron-withdrawing (e.g., 4-fluoro) or donating (e.g., p-tolyl) groups modulate activity. The target compound’s amide chain may limit similar efficacy unless optimized for specific targets.
Analogues with Pyrazolo[3,4-d]pyrimidin-4-one Core
Key Observations:
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